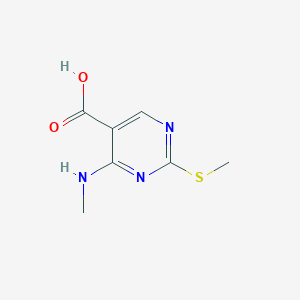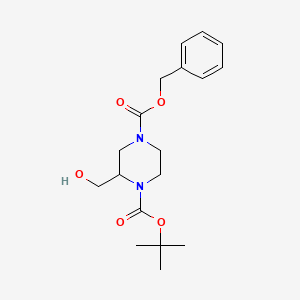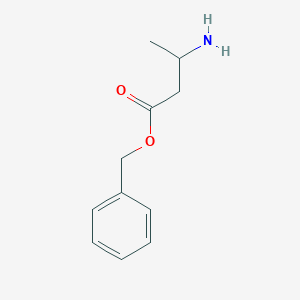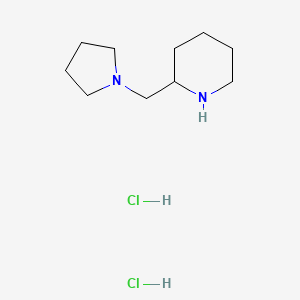
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C10H20N2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is 168.28 . The SMILES string representation of its structure is C1CCC (CN2CCCC2)NC1 .Scientific Research Applications
Synthesis Techniques
- Researchers have developed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, which has significant importance in medicinal chemistry. This method involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Medicinal Chemistry and Therapeutics
- The compound has been used in the synthesis of heteroalicyclic analogs of aminoalkanethiols, evaluated as antiradiation drugs (Piper & Johnston, 1963).
- It also appears in the synthesis of novel kappa-receptor agonists, indicating its potential in creating potent and selective drugs for therapeutic purposes (Scopes et al., 1992).
Pharmacology
- Piperidine derivatives synthesized from this compound have shown significant antiarrhythmic and antihypertensive effects and also displayed strong binding affinities to alpha-adrenoceptors (Malawska et al., 2002).
Chemical and Structural Studies
- The structure and molecular design of synthetic bacteriochlorins have been influenced by incorporating a spiro-piperidine unit into each pyrroline ring of the bacteriochlorin. This has implications for tailoring the polarity of near-infrared absorbers (Reddy et al., 2013).
Biochemical Research
- It has been involved in the development of novel nitroxyl radicals, especially focusing on stability towards ascorbic acid reduction. This is significant for applications in antioxidants, contrast agents, and radical polymerization (Kinoshita et al., 2009).
Safety And Hazards
According to the safety data sheet from Sigma-Aldrich, this compound is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .
Relevant Papers While specific papers on 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride were not found, Sigma-Aldrich does mention that it provides this product to early discovery researchers as part of a collection of unique chemicals .
properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-6-11-10(5-1)9-12-7-3-4-8-12;;/h10-11H,1-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDXMQLIWGBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




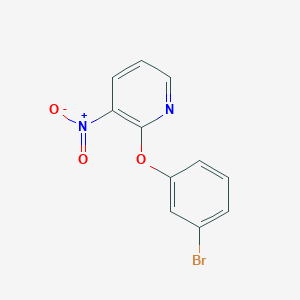

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)


![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
